

Spectroscopic Analysis of Bromotrifluoromethane (CBrF₃): A Technical Guide

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Compound of Interest

Compound Name: Bromotrifluoromethane

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Introduction

Bromotrifluoromethane (CBrF₃), also known as Halon 1301, is a haloalkane with significant historical applications, notably as a fire suppressant. Its unique physicochemical properties, stemming from the presence of both bromine and fluorine atoms, make it a molecule of interest for spectroscopic characterization. This technical guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for CBrF₃. The information is presented to be a valuable resource for researchers and professionals in various scientific fields.

Spectroscopic Data

The spectroscopic data for **bromotrifluoromethane** provides critical insights into its molecular structure, vibrational modes, and fragmentation patterns. The following tables summarize the key quantitative data obtained from infrared spectroscopy, and mass spectrometry. While experimental NMR data for CBrF₃ is not readily available in the public domain, typical chemical shift ranges for similar fluorinated and brominated carbons are provided for reference.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Data for CBrF₃

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-----------------------------|
| 1208 | C-F asymmetric stretch |
| 1101 | C-F symmetric stretch |
| 775 | C-Br stretch |
| 547 | CF ₃ deformation |

Data sourced from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Fragmentation Data for CBrF₃ (Electron Ionization)

| m/z | Relative Intensity | Assignment |
|-----|--------------------|--|
| 69 | 100 | [CF ₃] ⁺ |
| 129 | 35 | [CBrF ₂] ⁺ (⁷⁹ Br) |
| 131 | 34 | [CBrF ₂] ⁺ (⁸¹ Br) |
| 50 | 9 | [CF ₂] ⁺ |
| 79 | 7 | [Br] ⁺ |
| 81 | 7 | [Br] ⁺ |
| 148 | 5 | [CBrF ₃] ⁺ (⁷⁹ Br, M ⁺) |
| 150 | 5 | [CBrF ₃] ⁺ (⁸¹ Br, M ⁺) |

Data sourced from the NIST Chemistry WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the compilation of this guide, specific experimental ¹³C and ¹⁹F NMR data for CBrF₃ were not found in the reviewed literature. However, based on established principles of NMR spectroscopy and data for analogous compounds, the expected chemical shift ranges are presented below.

Table 3: Predicted NMR Chemical Shift Ranges for CBrF₃

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |
|-----------------|---|--------------|-------------------------------|
| ¹³ C | 110 - 130 | Quartet | ¹ J(C-F) ≈ 250-350 |
| ¹⁹ F | -60 to -80 (relative to CFCl ₃) | Singlet | - |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **bromotrifluoromethane**.

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase infrared spectrum of CBrF₃ to identify its characteristic vibrational modes.

Methodology:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length) and a mercury-cadmium-telluride (MCT) detector is used.
- Sample Preparation: Gaseous CBrF₃ is introduced into the evacuated gas cell to a pressure of approximately 10-20 torr.
- Data Acquisition:
 - A background spectrum of the evacuated gas cell is recorded.
 - The sample spectrum is then recorded.
 - The instrument is typically purged with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - Data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of at least 1 cm⁻¹.

- Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of CBrF_3 under electron ionization.

Methodology:

- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is utilized.
- Sample Introduction: Gaseous CBrF_3 is introduced into the ion source via a direct inlet system or as the eluent from a gas chromatograph.
- Ionization: The sample is bombarded with electrons at a standard energy of 70 eV.
- Data Acquisition:
 - The mass analyzer is scanned over a mass range of m/z 10 to 200.
 - The ion source temperature is maintained at approximately 200-250 °C.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio) is used to confirm the presence of bromine in the fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^{13}C and ^{19}F NMR spectra of CBrF_3 to determine the chemical shifts and coupling constants.

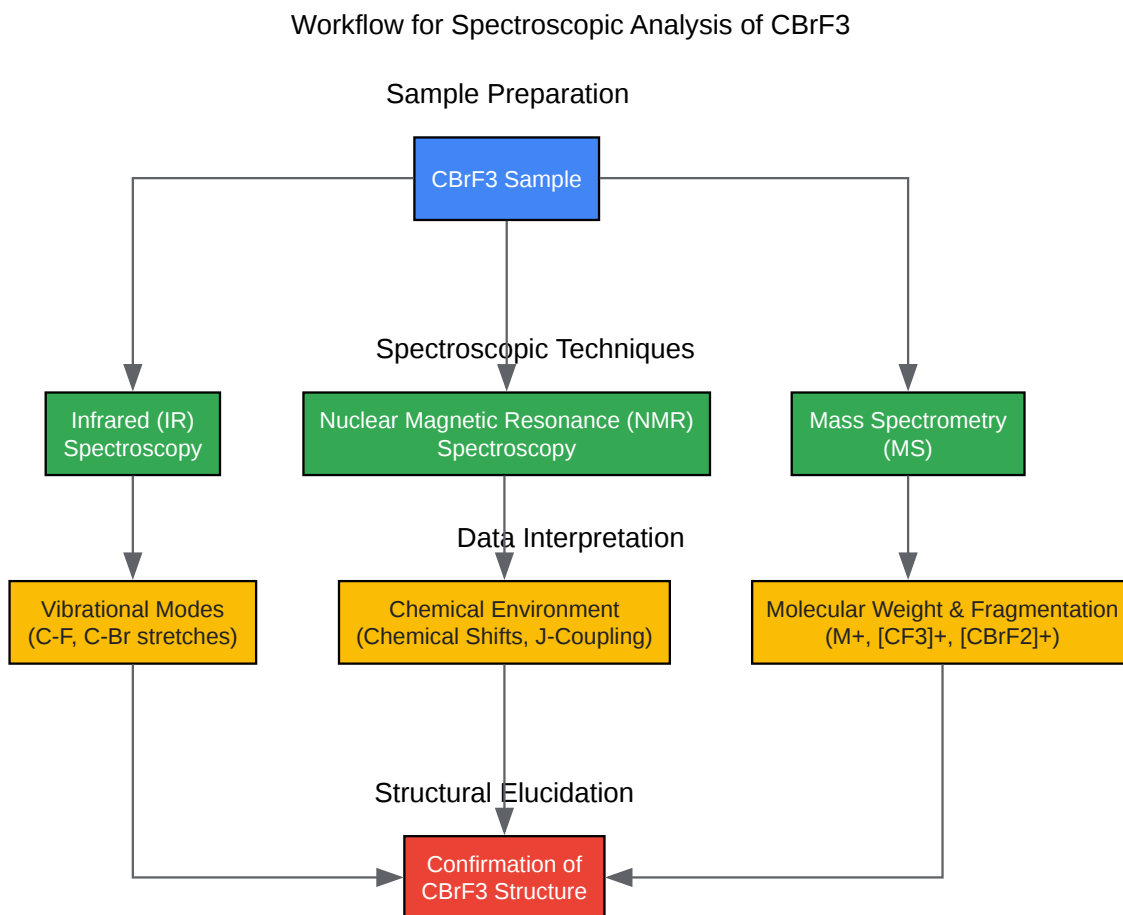
Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

- Sample Preparation:
 - For a gaseous sample, CBrF₃ can be condensed into a thick-walled NMR tube containing a deuterated solvent (e.g., chloroform-d, acetone-d₆) at low temperature. The tube is then sealed.
 - Alternatively, the analysis can be performed in the gas phase using a specialized high-pressure NMR tube.
- Data Acquisition for ¹³C NMR:
 - A standard proton-decoupled ¹³C NMR experiment is performed.
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C and the expected quartet splitting from the three fluorine atoms.
- Data Acquisition for ¹⁹F NMR:
 - A standard ¹⁹F NMR experiment is performed.
 - A reference standard, such as CFCl₃, is used either internally or externally to calibrate the chemical shift scale to 0 ppm.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of CBrF₃.



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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of CBrF₃.

This guide provides a foundational understanding of the spectroscopic characteristics of **bromotrifluoromethane**. The presented data and protocols are intended to aid researchers in the identification and characterization of this and similar halogenated compounds.

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